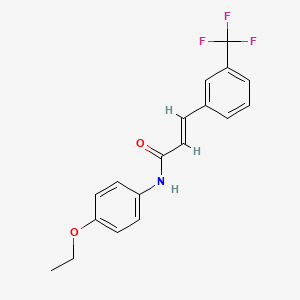

(E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide

Description

(E)-N-(4-Ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated carbonyl scaffold. The compound features a 4-ethoxyphenyl group attached to the amide nitrogen and a 3-(trifluoromethyl)phenyl substituent on the acrylamide β-carbon.

Properties

IUPAC Name |

(E)-N-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO2/c1-2-24-16-9-7-15(8-10-16)22-17(23)11-6-13-4-3-5-14(12-13)18(19,20)21/h3-12H,2H2,1H3,(H,22,23)/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KILXOZQLQWDBNS-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.30 g/mol. The structure features an ethoxy group and a trifluoromethyl group, which may contribute to its biological activity.

Antiviral Activity

Recent studies have explored the antiviral properties of acrylamide derivatives, including compounds similar to this compound. A notable study utilized molecular docking techniques to evaluate the interaction of acrylamides with viral proteins. The results indicated that certain acrylamide analogs exhibited significant antiviral activity against chikungunya virus (CHIKV), suggesting that these compounds could inhibit viral attachment by interacting with glycoprotein complexes .

The cytotoxic effects of this compound have also been investigated. In vitro assays demonstrated that related acrylamide derivatives can induce apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells. These compounds were shown to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1 µM . The proposed mechanism involves the disruption of microtubule assembly, which is critical for cell division and survival .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Acrylamide Derivative (similar structure) | 5.0 | Inhibition of CHIKV attachment via glycoprotein interaction |

| Cytotoxic | Related Acrylamide Derivatives | 1.0 - 10.0 | Induction of apoptosis through microtubule destabilization |

Case Studies

-

Antiviral Evaluation :

A study conducted on acrylamide derivatives found that specific compounds effectively inhibited CHIKV in vitro. Molecular docking revealed that these compounds bind to key viral proteins, preventing viral entry into host cells . -

Cytotoxic Effects :

In another investigation, several acrylamide analogs were tested for their ability to induce apoptosis in cancer cells. The results indicated significant increases in caspase-3 activity, confirming the compounds' potential as anticancer agents .

Comparison with Similar Compounds

Table 1: Key Substituent Variations and Physicochemical Properties

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (in the target and 2v) enhances electrophilicity and metabolic stability compared to chloro (LQM445) or hydroxyl (1i) substituents .

- Amide N-Substituents : Ethoxy (target) and methoxy () groups improve solubility relative to hydrophobic phenethyl (LQM445) or trifluoromethoxy (2v) groups .

Key Observations :

Key Observations :

- Palladium-catalyzed methods () offer moderate yields (51%), while EDCI-mediated coupling () achieves higher efficiency (65–70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.